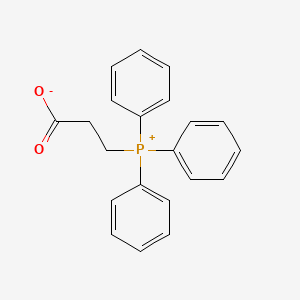

(2-Carboxyethyl)triphenylphosphonium hydroxide inner salt

Description

(2-Carboxyethyl)triphenylphosphonium hydroxide inner salt (CAS: 15931-64-3) is a zwitterionic organophosphorus compound featuring a triphenylphosphonium group linked to a carboxyethyl moiety and an inner hydroxide counterion. Its molecular formula is C₆H₁₃O₅P, and it is characterized by a unique balance of hydrophilicity (from the carboxylate group) and lipophilicity (from the triphenylphosphonium group) . This compound is primarily utilized in Wittig reactions for olefin synthesis but is prone to decomposition under basic conditions, forming by-products like acrylic acid due to β-elimination .

Properties

IUPAC Name |

3-triphenylphosphaniumylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19O2P/c22-21(23)16-17-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLYPZWDELZKIOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19O2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70863381 | |

| Record name | 3-Triphenylphosphoniopropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4365-60-0 | |

| Record name | Phosphonium, (2-carboxyethyl)triphenyl-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4365-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonium, (2-carboxyethyl)triphenyl-, inner salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004365600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Triphenylphosphoniopropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Carboxyethyl)triphenylphosphonium hydroxide inner salt typically involves the reaction of triphenylphosphine with an appropriate carboxyethyl precursor under controlled conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane or toluene, at a specific temperature to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and higher yields of the final product.

Chemical Reactions Analysis

Types of Reactions: (2-Carboxyethyl)triphenylphosphonium hydroxide inner salt can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

(2-Carboxyethyl)triphenylphosphonium hydroxide inner salt has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in studies involving cellular metabolism and mitochondrial function.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Carboxyethyl)triphenylphosphonium hydroxide inner salt involves its interaction with specific molecular targets and pathways. The triphenylphosphonium group allows the compound to penetrate cell membranes and accumulate in mitochondria, where it can exert its effects. This property makes it useful in studies related to mitochondrial function and cellular energy metabolism.

Comparison with Similar Compounds

Substituent Group Variations

Key structural analogs differ in substituents attached to the phosphonium core, which significantly influence reactivity, stability, and applications.

Counterion Effects

The hydroxide inner salt form of the target compound exhibits distinct behavior compared to halide-counterion analogs:

- Solubility : The hydroxide ion increases polarity, enhancing solubility in polar solvents compared to bromide salts .

- Reactivity : The inner salt may participate in acid-base equilibria, altering reaction pathways. For example, in the bromide form (CAS: 51114-94-4), the Br⁻ counterion facilitates ylide formation but requires strong bases like NaHMDS, which exacerbate decomposition .

Research Findings and Case Studies

- Wittig Reaction Performance : Substituting (2-carboxyethyl)triphenylphosphonium bromide with (3-hydroxypropyl)triphenylphosphonium bromide increased olefination yields from 23% to >90% by mitigating elimination .

- Material Design : (3-Ethoxycarbonyl-2-methylallyl)triphenylphosphonium bromide enables synthesis of photoresponsive polymers via its conjugated ylide .

Biological Activity

(2-Carboxyethyl)triphenylphosphonium hydroxide inner salt is a quaternary ammonium compound characterized by its triphenylphosphonium group, which facilitates its accumulation in mitochondria. This property makes it a significant subject of research in the fields of biochemistry and pharmacology, particularly concerning its biological activities and potential therapeutic applications.

The molecular formula of this compound is C21H19O2P. The compound's structure allows it to penetrate cell membranes effectively, leading to mitochondrial localization where it can influence cellular metabolism and energy production. The mechanism of action is primarily attributed to its ability to modulate reactive oxygen species (ROS) levels within mitochondria, which can impact various signaling pathways involved in cell survival and apoptosis.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties . It has been shown to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders and cancer.

Mitochondrial Targeting

The triphenylphosphonium moiety enhances the compound's lipophilicity, allowing it to accumulate within mitochondria. This accumulation is beneficial for studies related to mitochondrial dysfunction, as seen in conditions like obesity and diabetes. The compound's role in modulating mitochondrial membrane potential has implications for understanding energy metabolism and apoptosis.

Case Studies and Experimental Data

- Mitochondrial Dysfunction : In a study examining the effects of this compound on adipocyte function, researchers found that treatment led to improved mitochondrial respiration and reduced ROS production. This suggests a potential application in metabolic disorders where mitochondrial dysfunction is prevalent .

- Cancer Cell Apoptosis : A series of experiments demonstrated that this compound could induce apoptosis in cancer cell lines by disrupting mitochondrial function. The disruption leads to cytochrome c release and subsequent activation of caspases, highlighting its potential as an anticancer agent .

- Neuroprotective Effects : In models of neurodegeneration, this compound showed protective effects against neuronal cell death induced by oxidative stress. This reinforces its potential therapeutic role in neuroprotective strategies.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (3-Carboxypropyl)triphenylphosphonium bromide | C24H27BrO2P | Moderate antioxidant activity; less selective for mitochondria |

| (4-Carboxybutyl)triphenylphosphonium bromide | C25H29BrO2P | Similar mitochondrial targeting; lower efficacy in ROS modulation |

| (5-Carboxypentyl)triphenylphosphonium bromide | C26H31BrO2P | Reduced biological activity compared to (2-Carboxyethyl) variant |

The comparative analysis shows that the shorter carboxyalkyl chain of this compound enhances its reactivity and biological activity relative to other similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.